4-(4-methoxyphenyl)-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine
CAS No.:
Cat. No.: VC15658428
Molecular Formula: C29H23N5O2
Molecular Weight: 473.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H23N5O2 |
|---|---|
| Molecular Weight | 473.5 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)-N-[1-(2-methoxyphenyl)benzimidazol-5-yl]phthalazin-1-amine |
| Standard InChI | InChI=1S/C29H23N5O2/c1-35-21-14-11-19(12-15-21)28-22-7-3-4-8-23(22)29(33-32-28)31-20-13-16-25-24(17-20)30-18-34(25)26-9-5-6-10-27(26)36-2/h3-18H,1-2H3,(H,31,33) |
| Standard InChI Key | HPLGCZDMIZBOPS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)N(C=N5)C6=CC=CC=C6OC |
Introduction
4-(4-Methoxyphenyl)-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine is a synthetic organic compound that integrates several pharmacologically active moieties, including benzimidazole, phthalazine, and methoxyphenyl groups. These structural features are often associated with diverse biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. This article explores the synthesis, structural characteristics, and potential biological applications of this compound.
Structural Overview
Chemical Formula: C26H20N4O2
Molecular Weight: Approximately 420.47 g/mol
The compound consists of:
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A phthalazine core, which is known for its role in anticancer and antimicrobial agents.
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A benzimidazole ring, a heterocyclic structure often linked to DNA interactions and enzymatic inhibition.
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Two methoxyphenyl groups, which enhance lipophilicity and may influence bioavailability.
Synthesis Pathway
The synthesis of 4-(4-methoxyphenyl)-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine typically involves multi-step organic reactions. Below is a generalized synthetic route:
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Formation of the Benzimidazole Core:
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Reacting o-phenylenediamine with 2-methoxybenzoic acid under acidic conditions yields the benzimidazole scaffold.
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Functionalization of Phthalazine:
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Phthalazinone derivatives are chlorinated to form reactive intermediates.
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These intermediates are coupled with amines to introduce the desired substituents.
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Final Coupling Reaction:
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The functionalized benzimidazole is coupled with a substituted phthalazine derivative in the presence of a coupling agent (e.g., EDC or DCC) to yield the target compound.
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Structural Characterization
The structure of this compound can be confirmed using advanced spectroscopic techniques:
| Technique | Key Observations |
|---|---|
| FT-IR | Characteristic peaks for amine (-NH), aromatic C-H, and methoxy (-OCH3) groups. |
| NMR (1H/13C) | Signals corresponding to aromatic protons, methoxy groups, and benzimidazole hydrogens. |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight of 420 g/mol (approx.). |
Biological Activities
The structural components suggest potential pharmacological applications:
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Anticancer Activity:
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Benzimidazole derivatives are known inhibitors of tubulin polymerization and DNA topoisomerase enzymes.
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Phthalazine derivatives have demonstrated efficacy against various cancer cell lines.
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Antimicrobial Activity:
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Methoxy-substituted phenyl rings enhance interactions with bacterial cell membranes.
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Benzimidazole moieties disrupt microbial DNA synthesis.
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Anti-inflammatory Potential:
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Methoxy groups may contribute to COX enzyme inhibition, reducing inflammation.
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Comparative Analysis with Related Compounds
To contextualize its potential, we compare this compound with structurally similar molecules:
| Compound Name | Key Features | Reported Activities |
|---|---|---|
| 4-(2-(1H-Benzimidazol-2-ylthio)acetamido)benzamide | Benzimidazole-thioacetate hybrid | Anticancer (HCT116), Antimicrobial |
| 4-[3-(1H-Benzimidazol-2-Yl)-1H-Indazol]-6-Yl]-2-Methoxyphenol | Benzimidazole-indazole hybrid | Experimental anticancer agent |
| Phthalazin-imidazole hybrids | Phthalazine-imidazole combination | Antimicrobial, anti-inflammatory |
Challenges and Future Directions
While promising, further research is needed to determine:
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion profiles.
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Toxicity Studies: Ensuring selectivity for cancer cells over healthy tissues.
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Synthetic Optimization: Developing cost-effective and scalable production methods.
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